6-Bromo-3-fluoroisoquinoline

描述

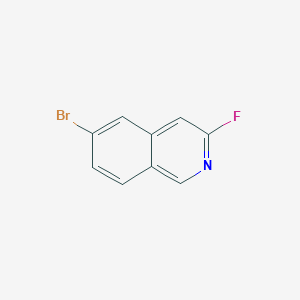

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZAXDBPZEAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729331 | |

| Record name | 6-Bromo-3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891785-30-1 | |

| Record name | 6-Bromo-3-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=891785-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromo-3-fluoroisoquinoline: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Importance of 6-Bromo-3-fluoroisoquinoline

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Among these privileged structures, the isoquinoline core is a recurring motif in numerous natural products and synthetic pharmaceuticals. The title compound, this compound, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures.[2][3] The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the fluorine atom at the 3-position imparts unique electronic properties and can enhance biological activity. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the construction of the core 6-bromoisoquinoline ring system. This is followed by the strategic introduction of a functional group at the 3-position, which is then converted to the desired fluorine substituent. The chosen pathway is designed to be logical, scalable, and to utilize well-established chemical transformations, ensuring a high degree of reproducibility.

Caption: A high-level overview of the synthetic route to this compound.

Part 1: Synthesis of the 6-Bromoisoquinoline Core

The foundational step in this synthesis is the construction of the 6-bromoisoquinoline scaffold. The Pomeranz-Fritsch reaction provides a reliable and scalable method for this transformation, starting from commercially available 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.

Reaction Mechanism: Pomeranz-Fritsch Synthesis

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a Schiff base formed between an arylaldehyde and an aminoacetal. The mechanism proceeds through the formation of an intermediate that undergoes intramolecular electrophilic aromatic substitution to form the isoquinoline ring. The choice of a strong acid catalyst, such as titanium tetrachloride, is crucial for driving the cyclization to completion.

Caption: Key stages of the Pomeranz-Fritsch reaction for 6-bromoisoquinoline synthesis.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Bromobenzaldehyde | 185.02 | 300.0 | 1621.4 |

| Aminoacetaldehyde dimethyl acetal | 105.14 | 170.5 | 1621.4 |

| Toluene | - | 1.5 L | - |

| Tetrahydrofuran (THF), anhydrous | - | As needed | - |

| Ethyl chloroformate | 108.52 | 193.3 mL | 1783.5 |

| Trimethyl phosphite | 124.08 | 249.6 mL | 1783.5 |

| Dichloromethane (DCM), anhydrous | - | 1.5 L | - |

| Titanium tetrachloride (TiCl₄) | 189.68 | 1.2 L | 6485.6 |

| 6N Sodium hydroxide (NaOH) solution | - | As needed | - |

| 3M Hydrochloric acid (HCl) solution | - | As needed | - |

| Ethyl acetate (EtOAc) | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

A mixture of 4-bromobenzaldehyde (300.0 g, 1621.4 mmol) and aminoacetaldehyde dimethyl acetal (170.5 g, 1621.4 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark apparatus for 12 hours to facilitate the formation of the Schiff base via azeotropic removal of water.

-

The reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in anhydrous THF and cooled to -10 °C.

-

Ethyl chloroformate (193.3 mL, 1783.5 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -10 °C before being allowed to warm to room temperature.

-

Trimethyl phosphite (249.6 mL, 1783.5 mmol) is then added dropwise, and the reaction is stirred for 10 hours at room temperature.

-

The solvent is removed in vacuo, and the residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes.

-

The solution is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6485.6 mmol) is added dropwise. The reaction mixture is then stirred at 40 °C for 6 days. The prolonged reaction time and elevated temperature are necessary to drive the cyclization and aromatization steps to completion.

-

The reaction is quenched by carefully pouring the mixture into ice. The pH is adjusted to 8-9 with a 6N NaOH solution.

-

The aqueous layer is extracted three times with EtOAc. The combined organic layers are then extracted with a 3M HCl solution.

-

The acidic aqueous layer is basified to pH 7-8 with a 3N NaOH solution and extracted twice with EtOAc.

-

The final combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 6-bromoisoquinoline. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Amination at the 3-Position

The introduction of an amino group at the 3-position of the 6-bromoisoquinoline core is a critical step to enable the subsequent fluorination. While several methods for the amination of heteroaromatic compounds exist, a common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 3-position. Given the electron-deficient nature of the pyridine ring within the isoquinoline system, it is susceptible to nucleophilic attack, particularly at the C1 and C3 positions.

Synthetic Rationale

A plausible route to 3-amino-6-bromoisoquinoline involves the initial introduction of a more reactive leaving group than hydride, such as a halogen, at the 3-position. This can often be achieved through oxidative halogenation or related methods. The resulting 3-halo-6-bromoisoquinoline can then undergo nucleophilic substitution with an ammonia source. The presence of the electron-withdrawing nitrogen atom in the ring facilitates this SNAr reaction.[4][5][6]

Caption: A proposed strategy for the synthesis of 3-Amino-6-bromoisoquinoline.

Experimental Protocol: Synthesis of 3-Amino-6-bromoisoquinoline (Illustrative)

Note: The following is an illustrative protocol based on established methodologies for the amination of similar heterocyclic systems, as a direct detailed procedure was not found in the initial literature survey. Optimization may be required.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 6-Bromoisoquinoline | 208.05 |

| N-Bromosuccinimide (NBS) | 177.98 |

| Ammonia (in a suitable solvent) | 17.03 |

| or Sodium azide (NaN₃) | 65.01 |

| and a suitable reducing agent (e.g., H₂, Pd/C) | - |

| Appropriate solvents (e.g., DMF, DMSO) | - |

Procedure:

-

Halogenation (Hypothetical): 6-Bromoisoquinoline is reacted with a halogenating agent such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃) in a suitable solvent to introduce a bromine atom at the 3-position. The reaction conditions would need to be carefully controlled to favor substitution at C3.

-

Amination: The resulting 3,6-dibromoisoquinoline is then subjected to nucleophilic aromatic substitution. This can be achieved by heating with a solution of ammonia in a polar aprotic solvent like DMF or DMSO in a sealed vessel. Alternatively, a two-step process involving substitution with sodium azide followed by reduction of the resulting azide to the amine can be employed.

-

Work-up and Purification: After completion of the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent. Purification by column chromatography or recrystallization would yield 3-amino-6-bromoisoquinoline.

Part 3: Fluorination via the Balz-Schiemann Reaction

The final step in the synthesis is the conversion of the 3-amino group to a fluoro group. The Balz-Schiemann reaction is the classic and most reliable method for this transformation.[7][8][9] It involves the diazotization of the primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Reaction Mechanism: Balz-Schiemann Reaction

The reaction proceeds in two key stages:

-

Diazotization: The primary amino group of 3-amino-6-bromoisoquinoline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid) at low temperatures to form the corresponding diazonium salt.

-

Fluorodediazoniation: The isolated diazonium tetrafluoroborate salt is then gently heated. This induces the loss of nitrogen gas and boron trifluoride, with the concomitant formation of the aryl fluoride. The reaction is believed to proceed through an aryl cation intermediate.[7][8]

Caption: The two main stages of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Amino-6-bromoisoquinoline | 223.07 |

| Tetrafluoroboric acid (HBF₄), 48% aq. | 87.81 |

| Sodium nitrite (NaNO₂) | 69.00 |

| Diethyl ether | - |

| Suitable solvent for decomposition (e.g., toluene, xylene) | - |

Procedure:

-

Diazotization: 3-Amino-6-bromoisoquinoline is dissolved or suspended in a 48% aqueous solution of tetrafluoroboric acid at 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed as a precipitate.

-

The reaction mixture is stirred for an additional 30 minutes at low temperature.

-

The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Fluorodediazoniation: The dried diazonium salt is carefully heated in a suitable high-boiling inert solvent (e.g., toluene or xylene) or as a solid (with appropriate safety precautions) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthetic pathway detailed in this guide provides a robust and scientifically sound approach to the preparation of this compound. By leveraging established and reliable chemical transformations such as the Pomeranz-Fritsch reaction and the Balz-Schiemann reaction, this methodology offers a clear and reproducible route to a key building block for advanced drug discovery and development. The strategic choices of reagents and reaction conditions are grounded in the fundamental principles of organic chemistry, ensuring a high probability of success for experienced researchers.

References

- Buck, J. S. (1934). Synthesis of Isoquinoline Derivatives. Journal of the American Chemical Society, 56(8), 1769–1771.

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

- Pictet, A., & Gams, A. (1909). Synthese des Papaverins. Berichte der deutschen chemischen Gesellschaft, 42(3), 2943–2952.

- Dey, B. B., & Ramanathan, S. (1942). A study of the synthesis of 3,4-dihydroisoquinolines. Proceedings of the Indian Academy of Sciences - Section A, 16(4), 135-144.

- Chem-Impex. (n.d.). 6-Bromoisoquinoline.

- Pérez-García, R. M., Grønnevik, G., & Riss, P. J. (2021).

- Chem-Impex. (n.d.). 3-Amino-6-bromoisoquinoline.

- Wikipedia. (2023). Balz–Schiemann reaction.

- Movassaghi, M., & Hill, M. D. (2008). Direct Synthesis of Isoquinoline and β-Carboline Derivatives from Amides. Organic Letters, 10(16), 3485–3488.

- ResearchGate. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.

- Goossen, L. J., & Linder, C. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(11), 3892–3895.

- Wikipedia. (2023). Nucleophilic aromatic substitution.

- Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

- 1. youtube.com [youtube.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-3-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-fluoroisoquinoline is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom on the carbocyclic ring and a fluorine atom on the pyridine ring, offers orthogonal reactivity that enables selective functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel molecular entities. Detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are presented, alongside an analysis of its spectroscopic data and an exploration of its potential in drug discovery.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] The introduction of halogen atoms onto this scaffold provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block due to the distinct electronic environments of its two halogen substituents.

The bromine atom at the 6-position, situated on the electron-rich carbocyclic ring, is primarily amenable to transformations that proceed via oxidative addition, such as palladium-catalyzed cross-coupling reactions. Conversely, the fluorine atom at the 3-position, located on the electron-deficient pyridine ring, is activated towards nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and controlled elaboration of the isoquinoline core, making it a highly sought-after intermediate in the synthesis of complex molecules for neurological and oncological drug discovery programs.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Source |

| CAS Number | 891785-30-1 | [3] |

| Molecular Formula | C₉H₅BrFN | [2] |

| Molecular Weight | 226.05 g/mol | [2] |

| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.647 ± 0.06 g/cm³ | [2] |

Spectroscopic Analysis

While specific, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds and general principles of NMR and mass spectrometry.

The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (H1 and H4) will likely appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The fluorine at C3 will introduce 19F-1H coupling, which will be observable in the signals of adjacent protons, particularly H4. The protons on the carbocyclic ring (H5, H7, and H8) will exhibit chemical shifts influenced by the bromine atom.

-

H1: Expected to be a singlet or a narrow doublet in the downfield region.

-

H4: Expected to be a doublet with coupling to H5 and a smaller coupling to the fluorine at C3.

-

H5, H7, H8: These protons will form a three-spin system, with their chemical shifts and coupling patterns influenced by the bromine at C6.

For reference, the 1H NMR spectrum of the related compound 6-Bromo-7-fluoroisoquinoline shows protons in the aromatic region.[4]

The 13C NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbon atoms attached to the electronegative fluorine and bromine atoms (C3 and C6) will show characteristic chemical shifts and, in the case of C3, a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the pyridine ring (C1, C3, C4, and C8a) will generally be at a lower field than those of the carbocyclic ring.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br isotopes in an approximate 1:1 ratio).[5] This will result in two peaks of nearly equal intensity separated by two mass units (M and M+2). Fragmentation patterns would likely involve the loss of the halogen atoms and cleavage of the isoquinoline ring system.

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established isoquinoline syntheses, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by halogenation steps. A general approach could involve the synthesis of a substituted isoquinoline precursor, followed by selective bromination and fluorination. For instance, a multi-step synthesis starting from commercially available materials like 4-bromoaniline could be envisioned, involving cyclization to form a 6-bromoisoquinolinone intermediate, which can then be converted to the target molecule.[6][7][8]

Chemical Reactivity and Synthetic Applications

The dual halogenation of this compound provides two distinct reaction sites, enabling a range of selective transformations. The reactivity of each halogen is dictated by its position on the isoquinoline ring system.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-F bond.[9]

This reaction allows for the formation of a new carbon-carbon bond by coupling the 6-bromo position with an organoboron reagent. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).[10]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[10]

-

Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

This reaction facilitates the formation of a carbon-nitrogen bond, enabling the synthesis of 6-amino-3-fluoroisoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) in an oven-dried Schlenk tube.[11]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the isoquinoline nitrogen atom.[12] This allows for the introduction of a variety of nucleophiles, including alkoxides, thiolates, and amines. The reactivity of halogens in SNAr reactions on electron-deficient aromatic rings often follows the order F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings.[13]

Diagram of the SNAr Mechanism:

A general mechanism for nucleophilic aromatic substitution (SNAr).

Protocol: General Procedure for Nucleophilic Aromatic Substitution at the C3-Position

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.5 equiv.) and a base if necessary (e.g., K₂CO₃).

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

The 6-bromo-3-fluoro-isoquinoline scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively functionalize both the C3 and C6 positions allows for the creation of diverse chemical libraries for screening against various biological targets.

Derivatives of halogenated quinolines and isoquinolines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][14] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[14] The 6-bromo substituent provides a key site for diversification through cross-coupling reactions, which is a widely used strategy in the development of kinase inhibitors and other targeted therapies.[15]

Conclusion

This compound is a highly versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its orthogonal reactivity, with the C6-bromo position amenable to palladium-catalyzed cross-coupling and the C3-fluoro position susceptible to nucleophilic aromatic substitution, provides a powerful platform for the synthesis of complex, polysubstituted isoquinoline derivatives. The protocols and data presented in this guide offer a foundational resource for researchers and scientists seeking to leverage the unique chemical properties of this compound in their drug discovery and development endeavors.

References

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.

- MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.

- Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.

- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....

- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

- PubMed. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents.

- National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook.

- SpectraBase. (n.d.). 6-Bromoisoquinoline - Optional[13C NMR] - Chemical Shifts.

- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.

- National Institutes of Health. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.

- PubMed. (2001). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors.

- ResearchGate. (2025, October 19). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. CAS 891785-30-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 13. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Bromo-3-fluoroisoquinoline: A Core Scaffold in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-3-fluoroisoquinoline (CAS No. 891785-30-1), a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, explore a plausible synthetic route based on established methodologies, and analyze its characteristic reactivity. The guide will focus on the strategic application of this scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Detailed experimental protocols for its synthesis and key chemical transformations are provided, alongside illustrative diagrams to clarify reaction pathways and biological contexts. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Introduction and Physicochemical Properties

This compound is a strategically important heterocyclic compound, distinguished by its isoquinoline core functionalized with two key halogens. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 3-position significantly influences the molecule's electronic properties, basicity, and metabolic stability, making it a valuable feature in modern drug design[1]. These attributes position this compound as a coveted starting material for constructing complex molecules aimed at various biological targets, especially in the fields of oncology and neurology[2].

The unique substitution pattern of this molecule allows for selective chemical modifications. The carbon-bromine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond, a differential reactivity that is fundamental to its utility in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 891785-30-1 | N/A |

| Molecular Formula | C₉H₅BrFN | [2] |

| Molecular Weight | 226.05 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.647 ± 0.06 g/cm³ | [2] |

| SMILES | FC1=CC2=C(C=CC(Br)=C2)C=N1 | N/A |

| InChI Key | WOIZAXDBPZEAHP-UHFFFAOYSA-N | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 4-bromo-2-methylbenzaldehyde and proceeds through a Vilsmeier-Haack type reaction followed by cyclization and fluorination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-3-chloroisoquinoline

-

To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the formation of the enamine intermediate by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the crude enamine in a suitable solvent like dichloromethane and treat with a solution of ammonia in methanol.

-

After stirring for 2 hours at room temperature, concentrate the mixture.

-

The crude intermediate is then subjected to cyclization conditions, such as treatment with a strong acid (e.g., polyphosphoric acid) at elevated temperatures (120-150 °C) to afford 6-bromoisoquinoline.

-

The 6-bromoisoquinoline is then chlorinated at the 3-position. A common method involves N-oxidation followed by treatment with phosphoryl chloride (POCl₃).

Step 2: Halogen Exchange to this compound

-

In a sealed vessel, combine 6-Bromo-3-chloroisoquinoline (1.0 eq) with an excess of a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF) (3-5 eq).

-

Add a high-boiling point aprotic polar solvent, such as sulfolane or N,N-dimethylformamide (DMF).

-

Heat the mixture to a high temperature (typically 180-220 °C) for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely published, this section provides a predicted analysis based on the known spectra of analogous compounds, such as 6-bromoquinoline and other fluorinated isoquinolines.

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (δ 7.5-9.5 ppm). The protons on the isoquinoline core will appear as doublets, doublets of doublets, or singlets, with coupling constants characteristic of aromatic systems. The fluorine at C3 will introduce additional coupling to the proton at C4.

¹³C NMR: The carbon spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF), while other nearby carbons will exhibit smaller two- and three-bond couplings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm), J (Hz) |

| C1 | ~9.2, s | ~145 |

| C3 | - | ~158 (d, ¹JCF ≈ 250) |

| C4 | ~7.6, d, JHF ≈ 3 | ~115 (d, ²JCF ≈ 20) |

| C5 | ~8.1, d, JHH ≈ 9 | ~128 |

| C7 | ~7.8, dd, JHH ≈ 9, 2 | ~135 |

| C8 | ~8.0, d, JHH ≈ 2 | ~125 |

| C4a | - | ~130 |

| C8a | - | ~138 |

| C6 | - | ~122 |

Note: These are predicted values and should be confirmed by experimental data.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The C6-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions, while the C3-F bond is generally unreactive under these conditions. This allows for selective elaboration at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine at the 6-position of this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Caption: Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 6-position. This reaction is crucial for synthesizing aniline and related derivatives, which are common moieties in kinase inhibitors.

Caption: Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) to an oven-dried reaction vessel.

-

Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery: A Scaffold for Rho Kinase (ROCK) Inhibitors

The 6-substituted isoquinoline scaffold is a prominent feature in a number of kinase inhibitors. In particular, this structural motif has been explored for the development of inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton and is implicated in various pathologies, including cardiovascular diseases, cancer, and neurological disorders.

This compound serves as an excellent starting point for the synthesis of ROCK inhibitors. The 6-position can be functionalized with various amine-containing groups via Buchwald-Hartwig amination to generate potent and selective inhibitors.

Caption: Simplified ROCK signaling pathway and the point of intervention for inhibitors.

The synthesis of a potential ROCK inhibitor could involve an initial Buchwald-Hartwig amination at the 6-position of this compound with a suitable amine, followed by further modifications as required to optimize potency and pharmacokinetic properties. The fluorine at the 3-position can contribute to improved metabolic stability and binding affinity of the final compound.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties. Its utility is primarily driven by the ability to selectively functionalize the 6-position via robust cross-coupling reactions, while the 3-fluoro substituent imparts favorable drug-like properties. As the demand for novel, targeted therapeutics continues to grow, particularly in the area of kinase inhibitors, the strategic application of scaffolds like this compound will remain a cornerstone of modern drug discovery programs.

References

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). WO2010104851A1 - Rho kinase inhibitors.

- Patsnap. (2012, January 10). Rho kinase inhibitors. Eureka.

- European Patent Office. (2011, October 17). EP 2630144 B1 - RHO KINASE INHIBITORS.

- Google Patents. (n.d.). US20050182259A1 - Novel process for preparing 3-fluoroquinolines.

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

- Wikipedia. (2023, December 18). Isoquinoline.

- MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.

- datapdf.com. (n.d.). The Preparation of 3-Aminoisoquinoline and Related Compounds1.

- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.

- PubMed. (2003, June 12). New strategy for the synthesis of tetrahydroisoquinoline alkaloids.

- MDPI. (n.d.). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines.

- Organic Chemistry Portal. (n.d.). Isoquinolin-3-one synthesis.

- Hindawi. (2017, January 23). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.

- MySkinRecipes. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 6-Bromo-3-fluoroisoquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is imperative to approach the synthesis and characterization of novel chemical entities with a blend of established principles and innovative problem-solving. 6-Bromo-3-fluoroisoquinoline stands as a significant heterocyclic building block, poised at the intersection of complexity and utility in medicinal and materials science.[1][2] Its unique substitution pattern—a bromine atom prime for cross-coupling and a fluorine atom to modulate electronic properties—makes it a highly valuable scaffold in the design of sophisticated molecular architectures.[2] This guide provides a comprehensive technical overview of its molecular structure, a proposed synthetic pathway rooted in established chemical transformations, and a detailed analysis of its expected spectroscopic characteristics. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in authoritative chemical principles.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[2] The bromine substituent is located at the 6-position of the benzene ring, while the fluorine atom is at the 3-position of the pyridine ring. This specific arrangement of halogens significantly influences the molecule's reactivity, polarity, and potential for biological interactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 891785-30-1 | [1] |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.647 ± 0.06 g/cm³ | [1] |

| Appearance | White Solid (predicted) | [1] |

| Storage | Room Temperature | [1] |

Proposed Synthesis Pathway

Rationale for the Proposed Pathway

The choice of the Balz-Schiemann reaction is predicated on its reliability in converting aromatic amines to aryl fluorides via a diazonium tetrafluoroborate salt intermediate.[4] The starting material, 3-amino-6-bromoisoquinoline, provides the necessary amine functionality at the desired position for the introduction of fluorine. The bromine at the 6-position is generally stable under the conditions of diazotization and the subsequent thermal decomposition of the diazonium salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the principles of the Balz-Schiemann reaction and should be optimized for safety and yield.

Step 1: Diazotization of 3-Amino-6-bromoisoquinoline

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-6-bromoisoquinoline (1.0 eq) in a solution of 48% aqueous fluoroboric acid (HBF₄, 2.5 eq).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Addition of Sodium Nitrite: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the internal temperature below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

-

Isolation of Intermediate: Isolate the diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

Decomposition: Place the dried diazonium tetrafluoroborate salt in a flask and heat it gently under an inert atmosphere. The decomposition is typically carried out without a solvent or in a high-boiling inert solvent like toluene or xylene.[5] The evolution of nitrogen gas and boron trifluoride will be observed.

-

Completion: The reaction is complete when gas evolution ceases.

Step 3: Work-up and Purification

-

Extraction: After cooling to room temperature, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount. This is achieved through a combination of spectroscopic techniques. While experimental data for this compound is not available in the cited literature, we can predict the expected spectral characteristics based on the analysis of similar structures.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 891785-30-1: this compound | CymitQuimica [cymitquimica.com]

- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 4. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 5. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data for 6-Bromo-3-fluoroisoquinoline (¹H NMR, ¹³C NMR)

Foreword

In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 6-Bromo-3-fluoroisoquinoline stands as a key intermediate, valued for its potential in the synthesis of complex molecular architectures for neurological and oncological applications.[1] While its synthetic utility is recognized, publicly available, experimentally-derived spectroscopic data remains scarce. This guide, therefore, serves as an in-depth technical resource, providing predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, grounded in established spectroscopic principles and substituent effect analysis. Furthermore, this document outlines a robust, self-validating experimental protocol for the acquisition of such data, intended to guide researchers in their empirical investigations.

Molecular Structure and Atom Numbering

The unequivocal assignment of NMR signals is predicated on a clear understanding of the molecule's structure. The following diagram illustrates the IUPAC numbering for the isoquinoline core of this compound, which will be referenced throughout this guide.

Sources

starting materials for 6-Bromo-3-fluoroisoquinoline synthesis

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The isoquinoline core is a common motif in a wide array of natural products and pharmacologically active molecules. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions. Concurrently, the fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of plausible synthetic strategies for obtaining this compound, grounded in established chemical principles and analogous transformations reported in the literature.

Retrosynthetic Analysis

A logical approach to devising a synthesis for this compound begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. Two primary retrosynthetic disconnections are considered here, each forming the basis of a distinct synthetic strategy.

Caption: Retrosynthetic analysis of this compound, outlining two potential synthetic pathways.

Route 1 focuses on the late-stage introduction of the fluorine atom onto a pre-formed 6-bromoisoquinoline core. This can be achieved either through a Schiemann-type reaction on a 3-amino-6-bromoisoquinoline intermediate or by deoxofluorination of 6-bromoisoquinolin-3-one.

Route 2 constructs the isoquinoline ring with the fluorine atom already incorporated into one of the precursors. This strategy relies on the Bischler-Napieralski reaction of a suitably functionalized phenethylamine derivative.

Route 1: Late-Stage Fluorination of a 6-Bromoisoquinoline Core

This approach is advantageous as it commences with the well-documented synthesis of 6-bromoisoquinoline. The key challenge lies in the efficient introduction of the fluorine atom at the C-3 position.

Part A: Synthesis of 6-Bromoisoquinoline

The synthesis of the 6-bromoisoquinoline core is reliably achieved using a Pomeranz-Fritsch-type reaction, starting from commercially available 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1][2]

Caption: Synthetic workflow for 6-Bromoisoquinoline.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline[1][2]

-

Formation of the Imine: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed with a Dean-Stark trap for 12 hours to remove water. The solvent is then removed under reduced pressure.

-

Phosphonamide Formation: The crude imine is dissolved in anhydrous THF and cooled to -10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes. Subsequently, trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is then evaporated.

-

Cyclization and Aromatization: The residue is dissolved in anhydrous DCM, and the solution is cooled to 0 °C. Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction mixture is stirred at 40 °C for 6 days.

-

Work-up and Purification: The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with 6N NaOH. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and re-extracted with ethyl acetate. The final organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by crystallization or column chromatography to yield 6-bromoisoquinoline.

| Compound | Starting Material/Reagent | Molar Eq. | Key Parameters |

| Imine Intermediate | 4-Bromobenzaldehyde | 1.0 | Toluene, Reflux, 12h |

| Aminoacetaldehyde dimethyl acetal | 1.0 | ||

| Phosphonamide | Imine Intermediate | 1.0 | THF, -10 °C to RT |

| Ethyl chloroformate | 1.1 | ||

| Trimethyl phosphite | 1.1 | ||

| 6-Bromoisoquinoline | Phosphonamide | 1.0 | DCM, TiCl4, 40 °C, 6 days |

Pathway 1.1: Fluorination via Diazotization (Schiemann-type Reaction)

This pathway requires the conversion of 6-bromoisoquinoline to 3-amino-6-bromoisoquinoline, which can then undergo a diazotization-fluorination sequence.

Step 1: Synthesis of 3-Amino-6-bromoisoquinoline (Proposed)

The synthesis of 3-aminoisoquinolines can be achieved through various methods. A plausible route involves the conversion of 6-bromoisoquinoline to its N-oxide, followed by nitration at the 3-position and subsequent reduction.

Experimental Protocol (Conceptual):

-

N-Oxide Formation: 6-Bromoisoquinoline is treated with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid to form 6-bromoisoquinoline-N-oxide.[2]

-

Nitration: The N-oxide is then nitrated, which is expected to occur selectively at the C3 position.

-

Reduction: The resulting 6-bromo-3-nitroisoquinoline is reduced to 3-amino-6-bromoisoquinoline using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation.

Step 2: Diazotization and Fluorination

The 3-amino-6-bromoisoquinoline can be converted to the target compound via a modified Sandmeyer or Schiemann reaction.[3][4][5]

Experimental Protocol:

-

Diazotization: 3-Amino-6-bromoisoquinoline is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium tetrafluoroborate salt.[6]

-

Fluorination: The isolated diazonium salt is then thermally decomposed, often in an inert solvent, to yield this compound. Alternatively, the diazotization can be performed in anhydrous HF-pyridine or by using other fluoride sources.

Pathway 1.2: Deoxofluorination of 6-Bromoisoquinolin-3-one

This modern approach involves the synthesis of 6-bromoisoquinolin-3-one, the keto-enol tautomer of 3-hydroxy-6-bromoisoquinoline, followed by deoxofluorination.

Step 1: Synthesis of 6-Bromoisoquinolin-3-one (Proposed)

Experimental Protocol (Conceptual):

-

Oxidation to Isoquinolinone: 6-Bromoisoquinoline can be oxidized to 6-bromo-isoquinolin-1(2H)-one. A subsequent functional group interconversion would be required to obtain the 3-one isomer, which is a more complex route. A more direct approach would be to synthesize it from a suitable precursor, such as a substituted 2-cyanostyrene oxide or via a Bischler-Napieralski reaction (see Route 2) followed by oxidation.

Step 2: Deoxofluorination

The hydroxyl group of the 3-hydroxy-6-bromoisoquinoline tautomer can be replaced with fluorine using modern deoxofluorinating agents.[7][8][9]

Experimental Protocol:

-

Fluorination: 6-Bromoisoquinolin-3-one is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere. A deoxofluorinating agent such as Deoxo-Fluor® or the more thermally stable and easier-to-handle crystalline reagent XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) is added.[7][9] The reaction may require a promoter like DBU or Et₃N·3HF.[8]

-

Work-up: The reaction is carefully quenched, and the product is isolated and purified by standard chromatographic techniques.

| Reagent | Description | Advantages |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Effective for a wide range of substrates |

| XtalFluor-E®/M® | Crystalline aminodifluorosulfinium salts | Enhanced thermal stability, easier handling, no free HF generation under anhydrous conditions[9] |

Route 2: Ring Formation via Bischler-Napieralski Reaction

This strategy involves constructing the isoquinoline ring from a phenethylamine precursor that already contains the bromine substituent. The fluorine atom is introduced as part of the acyl group used in the amide formation step.

Caption: Synthetic workflow for this compound via the Bischler-Napieralski reaction.

Part A: Synthesis of 4-Bromophenethylamine

The starting material, 4-bromophenethylamine, can be synthesized from 3-bromophenylacetonitrile.[10]

Experimental Protocol:

-

Reduction: 3-Bromophenylacetonitrile is reduced to 4-bromophenethylamine. This can be achieved by catalytic hydrogenation using a catalyst such as Raney Nickel in a solvent like methanol or ethanol under a hydrogen atmosphere.[10]

Part B: Acylation

The phenethylamine is then acylated with a fluoroacetylating agent.

Experimental Protocol:

-

Amide Formation: 4-Bromophenethylamine is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Fluoroacetyl chloride or fluoroacetic anhydride is added dropwise at a low temperature to form N-(4-bromophenethyl)fluoroacetamide.

Part C: Bischler-Napieralski Cyclization

This is the key ring-forming step. The reaction involves intramolecular electrophilic aromatic substitution.[11][12][13]

Experimental Protocol:

-

Cyclization: The N-(4-bromophenethyl)fluoroacetamide is treated with a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), typically in a high-boiling solvent like toluene or xylene, and heated to reflux.[13] This promotes cyclization to form 6-bromo-3-fluoro-3,4-dihydroisoquinoline. The presence of an electron-donating group on the benzene ring is not present here, so harsher conditions (P₂O₅ in refluxing POCl₃) might be necessary.[11]

Part D: Aromatization

The resulting dihydroisoquinoline is dehydrogenated to the fully aromatic isoquinoline.

Experimental Protocol:

-

Dehydrogenation: The 6-bromo-3-fluoro-3,4-dihydroisoquinoline is heated with a dehydrogenating agent, such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., decalin or xylene), to afford the final product, this compound.

| Step | Key Reagents | Purpose |

| Reduction | Raney Ni, H₂ | Convert nitrile to primary amine |

| Acylation | Fluoroacetyl chloride, Et₃N | Form the amide precursor |

| Cyclization | POCl₃, P₂O₅ | Intramolecular ring closure |

| Aromatization | Pd/C, Heat | Dehydrogenate to the isoquinoline |

Conclusion

The synthesis of this compound can be approached through several viable, albeit multi-step, synthetic routes. The choice between a late-stage fluorination strategy (Route 1) and a ring-formation approach with an early introduction of fluorine (Route 2) will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. Route 1, starting from the well-established synthesis of 6-bromoisoquinoline, offers a more convergent approach, with the deoxofluorination of the corresponding isoquinolin-3-one being a particularly promising modern method. Route 2, utilizing the classical Bischler-Napieralski reaction, provides a more linear sequence but requires careful optimization of the cyclization step. Both pathways offer a logical and scientifically sound basis for the development of a robust synthesis of this valuable heterocyclic building block.

References

- Neumeyer, J. L., Weinhardt, K. K., Gips, J., & Joncas, V. (1970). Isoquinolines. 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials. Journal of Medicinal Chemistry, 13(4), 613–617.

- Wikipedia. Bischler–Napieralski reaction. [Link]

- ResearchGate. Recent isoquinoline synthesis methods. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- Farkas, O., et al. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 19(8), 12344-12356.

- Hassan, H. G., et al. (2001). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1543-1550.

- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.

- Scribd. Bischler Napieralski Reaction. [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- Google Patents. US20050182259A1 - Novel process for preparing 3-fluoroquinolines.

- Organic Chemistry Portal. Isoquinoline synthesis. [Link]

- Akkilagunta, V. K., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3329-3356.

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- ResearchGate.

- L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411.

- Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476.

- Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

- Google Patents.

- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

- ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

- Organic Chemistry Portal.

- Thibeault, O., et al. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, 21(31), 6115-6119.

- Organic Chemistry Portal. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. [Link]

Sources

- 1. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

The Strategic Emergence of Fluorinated Isoquinolines: From Classical Synthesis to Modern Drug Design

An In-depth Technical Guide:

Introduction: The Confluence of a Privileged Scaffold and a "Magic Bullet"

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Nature itself has long utilized this "privileged structure" as the backbone for a vast array of pharmacologically active alkaloids, including the analgesic morphine and the vasodilator papaverine.[3] Its rigid structure and ability to present functional groups in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets.

Concurrently, the strategic incorporation of fluorine into small molecules has become one of the most powerful tactics in modern drug discovery.[4][5][6] Often referred to as a "magic bullet," fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[5][7][8][9] This guide provides an in-depth exploration of the intersection of these two domains: the discovery, history, and synthetic evolution of fluorinated isoquinolines, offering researchers and drug development professionals a comprehensive understanding of this vital class of molecules.

Pillars of the Past: The Classical Syntheses of the Isoquinoline Core

The journey of the fluorinated isoquinoline begins with the foundational methods developed to construct the parent scaffold itself. Long before the advent of modern catalytic techniques, several named reactions provided the primary access to the isoquinoline nucleus. These methods, while historically significant, often required harsh conditions that limited their functional group tolerance and substrate scope.[10]

-

The Bischler-Napieralski Reaction (1893): This reaction involves the acid-catalyzed cyclization and dehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[11][12][13][14] The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[12][13][14] Its mechanism is believed to proceed through a highly reactive nitrilium ion intermediate.[11][12][13]

-

The Pomeranz-Fritsch Reaction (1893): Discovered independently in the same year, this method constructs the isoquinoline ring from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[15][16][17][18] While versatile, the classical procedure often suffers from low yields, which has led to several modifications over the years.[17]

-

The Pictet-Spengler Reaction (1911): A cornerstone of alkaloid synthesis, this reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[19][20][21] The reaction proceeds through an electrophilic iminium ion, which cyclizes onto the electron-rich aromatic ring.[19][22] It is particularly efficient when the aromatic ring is activated with electron-donating groups.[22][23]

These seminal reactions laid the groundwork for isoquinoline chemistry, but the challenge of incorporating a sensitive atom like fluorine required a significant evolution in synthetic strategy.

The Fluorine Factor: A Paradigm Shift in Molecular Design

The decision to introduce fluorine into a drug candidate is a deliberate strategy to enhance its pharmacological properties.[7][24][25] The unique electronic nature of fluorine allows it to act as a powerful bioisostere for hydrogen or a hydroxyl group, but with profoundly different effects on the molecule's behavior.[24][25][26]

The key impacts of fluorination can be summarized as follows:

| Property Affected | Consequence of Fluorination | Causality (The "Why") |

| Metabolic Stability | Increased. Blocks metabolic oxidation.[7][9] | The Carbon-Fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450, preventing oxidative degradation at that site.[7][9][27] |

| Basicity (pKa) | Decreased. Nearby nitrogen atoms become less basic.[7][9] | Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect that reduces the electron density on adjacent basic centers, making them less likely to accept a proton.[9] |

| Lipophilicity (logP) | Increased (context-dependent). Modulates membrane permeability.[8][27] | A single fluorine substitution often increases lipophilicity, which can enhance a drug's ability to cross lipid cell membranes. However, polyfluorination can sometimes decrease logP.[7][9] |

| Binding Affinity | Enhanced. Can form unique interactions with target proteins.[4][8] | The polarized C-F bond can participate in favorable electrostatic interactions, hydrogen bonds (as an acceptor), and dipole-dipole interactions within a protein's binding pocket, increasing binding affinity and target selectivity.[4][27] |

| Conformation | Altered. Can stabilize a specific, more bioactive conformation.[4][6] | The steric bulk and electronic properties of fluorine can influence bond rotation and molecular geometry, effectively "locking" the molecule into a shape that is optimal for binding to its target.[4] |

This strategic modulation of molecular properties is the primary driver for the synthesis and development of fluorinated isoquinolines.

The Synthetic Evolution: Crafting the Fluorinated Isoquinoline

The synthesis of fluorinated isoquinolines has progressed significantly from simply applying classical methods to fluorinated starting materials. Modern approaches offer greater efficiency, regioselectivity, and functional group compatibility.[10][28]

Caption: Evolution of synthetic routes to fluorinated isoquinolines.

1. Early Approaches via Classical Reactions: The initial forays into this chemical space involved using fluorinated phenylalanines, benzaldehydes, or β-phenylethylamines as starting materials in the classical reactions described earlier. While successful to a degree, this approach was limited by the commercial availability and stability of the required fluorinated precursors.

2. Modern Ring Assembly Techniques: The past decade has seen a surge in novel methods for assembling the isoquinoline ring system with fluorine already incorporated.[10][28] These include:

-

Transition Metal-Catalyzed Cyclizations: Rhodium(III)-catalyzed reactions, for example, have been developed for the efficient, one-pot synthesis of functionalized isoquinolines.[10] These methods often proceed under milder conditions and offer greater control over regioselectivity.

-

Annulation and Cycloaddition Reactions: Strategies such as the [3+2] cycloaddition of isoquinolinium N-ylides with difluoroenoxysilanes have emerged as powerful tools for creating complex, fluorinated pyrrolo[2,1-a]isoquinoline systems.[29]

3. Late-Stage Fluorination: A paradigm shift in organofluorine chemistry has been the development of "late-stage fluorination" methods. These techniques allow for the introduction of fluorine atoms onto a complex, fully-formed heterocyclic scaffold. This is highly advantageous in drug discovery as it enables the rapid synthesis of a library of analogs from a common precursor, allowing for a direct assessment of the effect of fluorine's position on biological activity.

Case Studies: The Impact of Fluorinated Isoquinolines in Action

The theoretical benefits of fluorination are borne out in numerous real-world applications, from blockbuster drugs to cutting-edge research tools.

Case Study 1: The Quinolone to Fluoroquinolone Revolution

Perhaps the most famous example of fluorine's transformative power is in the field of antibiotics.

-

The Predecessor: Nalidixic acid, a quinolone antibiotic discovered in the 1960s, had a limited spectrum of activity, primarily against Gram-negative bacteria, and was only useful for urinary tract infections.[30][31][32]

-

The Fluorine Effect: The addition of a fluorine atom to the quinolone core (at the C6 position) and a piperazine ring (at C7) led to the second generation of "fluoroquinolones," such as Ciprofloxacin.[30][32] This strategic fluorination dramatically improved antibacterial activity, expanded the spectrum to include Gram-positive bacteria, and enhanced tissue penetration, creating a class of broad-spectrum antibiotics that became indispensable in medicine.[30][31][32]

Case Study 2: PET Imaging Agent for Alzheimer's Disease

In modern neuroscience, the fluorinated isoquinoline scaffold is critical for developing diagnostic tools.

-

The Challenge: Visualizing neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease, in the living brain requires a highly specific and selective PET (Positron Emission Tomography) tracer.

-

The Solution: The compound [¹⁸F]-MK-6240 is a fluorinated isoquinoline derivative designed specifically for this purpose.[33] It exhibits high affinity and selectivity for NFTs, coupled with favorable pharmacokinetic properties that allow it to cross the blood-brain barrier and provide a clear imaging signal.[33] The incorporation of the positron-emitting fluorine-18 isotope is essential for its function as a PET imaging agent.[33]

Case Study 3: Enhancing Potency in PARP Inhibitors

Even subtle changes from fluorination can significantly impact potency in drug candidates. In a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives developed as PARP inhibitors, the introduction of a single fluorine atom had a measurable effect.

| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |

| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |

| Data adapted from a study on PARP inhibitors.[7] |

As shown, the introduction of fluorine at the 7-position (Compound 1b ) lowered the pKa, slightly increased the lipophilicity, and led to a modest but clear improvement in potency against the PARP2 enzyme.[7] This demonstrates the nuanced but powerful role of fluorine in fine-tuning target engagement.[7]

Experimental Methodologies: A Practical Framework

To translate theory into practice, robust and reproducible experimental protocols are essential.

Protocol 1: General Synthesis via Bischler-Napieralski Reaction

This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline, a common precursor to isoquinolines.

Objective: To synthesize a 3,4-dihydroisoquinoline derivative from a β-phenylethylamide.

Materials:

-

β-phenylethylamide derivative (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)

-

Anhydrous Toluene or Acetonitrile (solvent)

-

Methanol (for quenching)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-phenylethylamide derivative.

-

Solvent Addition: Add anhydrous toluene (or acetonitrile) to dissolve the starting material.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise. Caution: The reaction can be exothermic.

-